molecular formula C6H12O4 B102540 Methyl 2,2-bis(hydroxymethyl)propionate CAS No. 17872-55-8

Methyl 2,2-bis(hydroxymethyl)propionate

Cat. No. B102540
CAS RN: 17872-55-8
M. Wt: 148.16 g/mol
InChI Key: RQEPEDPOJQCJJT-UHFFFAOYSA-N
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Patent
US06194124B1

Procedure details

As set out hereinabove, the binder component of the dispersion of the invention is an organic polycarbonate polymer. The resulting polymer of the polymerization of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be used as a component of the polymer binder. The polycarbonate polymer of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared as disclosed in Weilandt, K. D., Keul, H. and Hocker, H., Macromol. Chem. Phys. 197, 3851-3868 (1996). 5-Carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared via the reaction of 2,2-bis(hydroxymethyl)propionic acid with methanol to give methyl 2,2-bis(hydroxymethyl)propionate, which was then reacted with triphosgene in the presence of triethylamine to afford the desired product, 5-carbomethoxy-5-methyl-1,3-dioxan-2-one, as a white solid.
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-Carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1([CH3:12])[CH2:10][O:9]C(=O)[O:7][CH2:6]1)([O:3][CH3:4])=[O:2].OCC(CO)(C)C(O)=O>CO>[OH:7][CH2:6][C:5]([CH2:10][OH:9])([CH3:12])[C:1]([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1(COC(OC1)=O)C
Step Three
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1(COC(OC1)=O)C
Step Four
Name
5-Carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1(COC(OC1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)OC)(C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.